molecular formula C21H21F2N3O2S B2582544 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226438-03-4

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2582544
CAS No.: 1226438-03-4
M. Wt: 417.47
InChI Key: PHDIUEPUEMWRCA-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C21H21F2N3O2S and its molecular weight is 417.47. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H17F2N5O2S2C_{21}H_{17}F_{2}N_{5}O_{2}S_{2} with a molecular weight of 473.5 g/mol. Its structure includes a difluoromethoxy group, an imidazole ring, and a thioether linkage, which contribute to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC21H17F2N5O2S2
Molecular Weight473.5 g/mol
CAS Number1226439-36-6
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal and ammonia.
  • Introduction of the Difluoromethoxy Group : This is done via nucleophilic substitution using difluoromethyl ethers.
  • Attachment of the Isopropylthio Group : Incorporation occurs through thiolation reactions.

These steps highlight the complexity and precision required in synthesizing this biologically active compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The difluoromethoxy group enhances metabolic stability and binding affinity, while the imidazole moiety plays a crucial role in enzyme inhibition.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Cancer Treatment : Studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in tumors . The compound's structural analogs have demonstrated enhanced potency against IDO, suggesting potential applications in oncology.
  • Neurodegenerative Diseases : The compound has also been investigated for its ability to inhibit β-secretase (BACE), an enzyme associated with Alzheimer's disease. Inhibition of BACE can reduce amyloid-beta peptide accumulation, a hallmark of Alzheimer's pathology .

Case Studies

  • IDO Inhibition : A study focusing on phenyl-imidazole derivatives demonstrated that modifications to the imidazole ring could significantly enhance binding affinity to IDO, leading to improved inhibition rates compared to existing inhibitors .
  • BACE Inhibition : Research on similar compounds indicated that structural modifications could yield effective BACE inhibitors, providing a pathway for developing treatments for Alzheimer's disease characterized by amyloid deposits .

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2S/c1-14(2)25-19(27)13-29-21-24-12-18(15-6-4-3-5-7-15)26(21)16-8-10-17(11-9-16)28-20(22)23/h3-12,14,20H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDIUEPUEMWRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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